Cyanoguanidine oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyanoguanidine involves a series of reactions. One method involves the reaction of a metal oxide with a source of carbon to produce a finely divided metal carbide at an elevated temperature. This is immediately reacted with nitrogen gas to form a metal cyanamide . Another method involves ion-exchange between azolium chloride or iodide with silver dicyanamide .

Molecular Structure Analysis

The molecular structure of cyanoguanidine has been studied extensively. It is known that the structures and stabilities of cyanoguanidine and its isomers are of significant interest .

Chemical Reactions Analysis

Cyanoguanidine oxalate can undergo various chemical reactions. For instance, it can react with water to decompose the metal carbide into acetylene and acetylene-related compounds and metal hydroxide . The oxalate ions are linked to negative side effects of certain drugs, including severe nerve pain characterized by allodynia .

科学的研究の応用

Synthesis of Guanidines and Their Biological Applications

Specific Scientific Field

Chemistry and Biology

Summary of the Application

Guanidine, a compound that can be synthesized from cyanoguanidine, is one of the most versatile functional groups in chemistry. Compounds containing this system have found application in a diversity of biological activities .

Methods of Application or Experimental Procedures

The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine .

Results or Outcomes

Guanidines have been used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .

Engineered Oxalate Decarboxylase for Biological Applications

Specific Scientific Field

Biotechnology and Medicine

Summary of the Application

Oxalate decarboxylase, an enzyme that can interact with oxalate, has attracted the interest of the scientific community due to its biotechnological and medical applications for the treatment of hyperoxalurias .

Methods of Application or Experimental Procedures

Through bioinformatics-guided protein engineering, followed by combinatorial mutagenesis and analyses of activity and thermodynamic stability, a double mutant of OxDC was created with enhanced catalytic efficiency and stability under physiological conditions .

Results or Outcomes

The engineered form of OxDC offers a potential tool for improved intestinal oxalate degradation in hyperoxaluria patients .

Heteropolyacid Coupled with Cyanoguanidine Decorated Magnetic Catalyst

Specific Scientific Field

Chemistry and Material Science

Summary of the Application

The phospho-tungstic heteropolyacid embedded magnetic chitosan-cyanoguanidine (HPW@Fe3O4–Al2O3–CS–CG) catalyst has been characterized and successfully applied in a one-pot process .

Methods of Application or Experimental Procedures

The catalyst is prepared by embedding phospho-tungstic heteropolyacid into a magnetic chitosan-cyanoguanidine composite .

Results or Outcomes

The catalyst was found to be effective in a one-pot process, demonstrating the potential of cyanoguanidine in catalyst design .

Safety And Hazards

特性

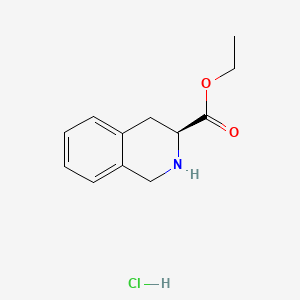

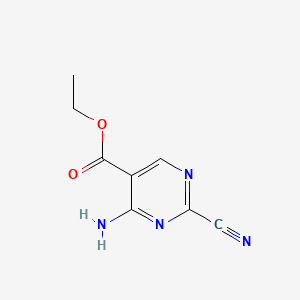

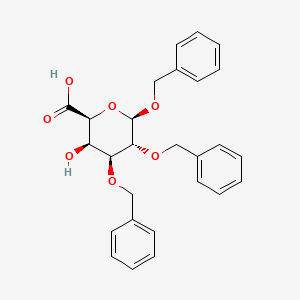

IUPAC Name |

2-cyanoguanidine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4.C2H2O4/c3-1-6-2(4)5;3-1(4)2(5)6/h(H4,4,5,6);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYGSSOKJQOGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703307 |

Source

|

| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanoguanidine oxalate | |

CAS RN |

15895-49-5 |

Source

|

| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

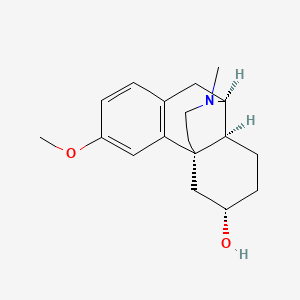

![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)